![molecular formula C26H17BrN2O5 B4298079 10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298079.png)
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
10-(3-bromobenzyl)-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, commonly known as BBDNO, is a synthetic compound that belongs to the family of dibenzoxazepine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of BBDNO involves its interaction with the dopamine D1 receptor and the serotonin 5-HT2A receptor. It has been reported to act as a partial agonist at the dopamine D1 receptor and a full agonist at the serotonin 5-HT2A receptor. This results in the modulation of neurotransmitter release in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
BBDNO has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex and striatum of rats, leading to its anxiolytic and antidepressant effects. BBDNO has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is associated with neuroprotection and neuroplasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using BBDNO in lab experiments is its high affinity for the dopamine D1 receptor and the serotonin 5-HT2A receptor, making it a potential candidate for the treatment of neurological disorders. However, one of the limitations of using BBDNO is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on BBDNO. One of the directions is to investigate its potential applications in the treatment of neurological disorders such as schizophrenia and depression. Another direction is to study its effects on neuroprotection and neuroplasticity. The development of new synthesis methods to improve the yield and solubility of BBDNO is also an area for future research.
Scientific Research Applications
BBDNO has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been reported to have a high affinity for the dopamine D1 receptor and the serotonin 5-HT2A receptor, making it a potential candidate for the treatment of neurological disorders such as schizophrenia and depression. BBDNO has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
5-[(3-bromophenyl)methyl]-7-nitro-9-phenoxybenzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2O5/c27-18-8-6-7-17(13-18)16-28-21-11-4-5-12-23(21)34-24-15-20(33-19-9-2-1-3-10-19)14-22(29(31)32)25(24)26(28)30/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEIYWVIVAFCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C3C(=C2)OC4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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